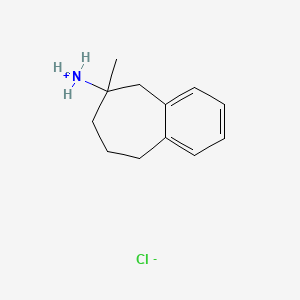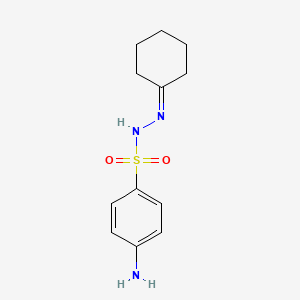![molecular formula C14H22O B13756011 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one CAS No. 72928-23-5](/img/structure/B13756011.png)
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one is a chemical compound with a complex structure that includes a cyclohexene ring substituted with methyl and butenyl groups.
Vorbereitungsmethoden
The synthesis of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and butenyl groups.
Reaction Conditions: The reactions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperature and pressure.
Wissenschaftliche Forschungsanwendungen
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction, and gene expression, contributing to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- and 3-Oxo-α-ionol share structural similarities.
Eigenschaften
CAS-Nummer |
72928-23-5 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-[4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C14H22O/c1-10(2)5-7-13-9-14(12(4)15)8-6-11(13)3/h5-6,13-14H,7-9H2,1-4H3 |
InChI-Schlüssel |
AAKUUHILWZWNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1CC=C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


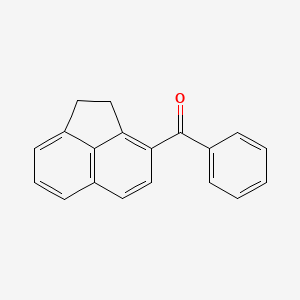
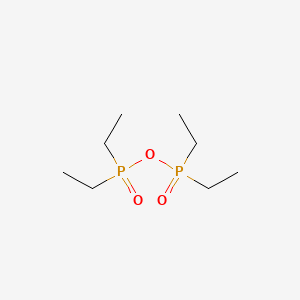
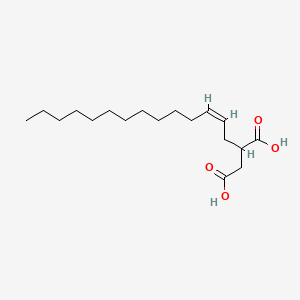
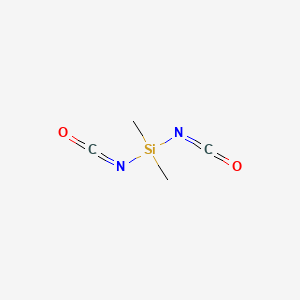
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

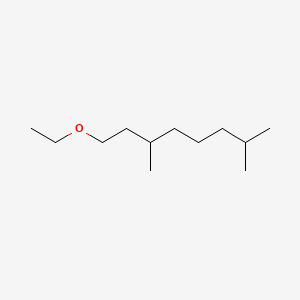
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
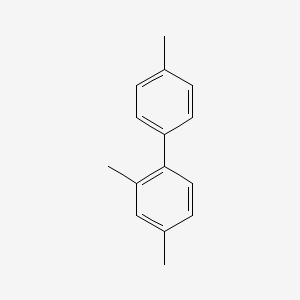
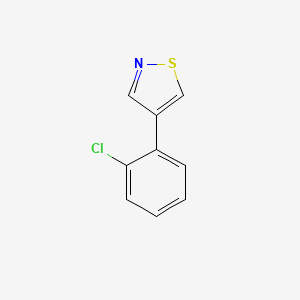
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)

